molecular formula C16H18ClN3O3S B11117123 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11117123
M. Wt: 367.9 g/mol
InChI Key: FWEJPULLNXUXNQ-UHFFFAOYSA-N
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Description

2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a thiazole ring, a phenoxy group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor. The phenoxy group is introduced through a nucleophilic substitution reaction, where 4-chloro-2-methylphenol reacts with an appropriate acylating agent. The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product reacts with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide shares structural similarities with other thiazole-based compounds, such as thiazole-4-carboxamide and thiazole-5-carboxamide derivatives.

Uniqueness

  • The presence of the phenoxy group and the specific substitution pattern on the thiazole ring make this compound unique. This unique structure may contribute to its distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H18ClN3O3S/c1-9-7-11(17)5-6-12(9)23-8-13(21)19-16-18-10(2)14(24-16)15(22)20(3)4/h5-7H,8H2,1-4H3,(H,18,19,21)

InChI Key

FWEJPULLNXUXNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(S2)C(=O)N(C)C)C

Origin of Product

United States

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